(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Description
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone (CAS 444814-24-8) is a chiral oxazolidinone derivative with a molecular formula of C₁₂H₁₄ClNO₂ and a molecular weight of 239.70 g/mol . Its structure features:
- A chloromethyl group at the 5-position in the R-configuration.
- A (1R)-1-phenylethyl substituent at the 3-position, contributing to stereochemical complexity .
This compound is used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of antibiotics and chiral auxiliaries . The (5R)-configuration is critical for biological activity, as enantiomeric forms (e.g., 5S) often lack efficacy .
Properties
IUPAC Name |
(4S)-4-(chloromethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(10-5-3-2-4-6-10)14-11(7-13)8-16-12(14)15/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJVMESMFKYWJT-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(COC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2[C@@H](COC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352525 | |
| Record name | ST031679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444814-24-8 | |
| Record name | ST031679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazolidinone ring with a chlorine substituent and a phenylethyl group, which are critical for its biological activity. The stereochemistry at the 5-position (R configuration) is particularly significant for its interaction with biological targets.
Oxazolidinones primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 23S rRNA of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein translation. This mechanism is crucial in combating Gram-positive bacteria, especially those resistant to other antibiotics.
Structure-Activity Relationships
Research indicates that modifications to the oxazolidinone structure can significantly influence its antibacterial potency. For instance:
- C5 Substituents : Variations at this position have been shown to affect binding affinity and resistance profiles. Compounds with hydroxymethyl or triazole groups at C5 maintain activity against resistant strains, while acetamide groups reduce potency .
- D-ring Modifications : Alterations in the D-ring can enhance interactions with conserved regions of the ribosome, improving efficacy against resistant strains of bacteria .
Biological Activity Data
The following table summarizes various biological activities associated with (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone and related compounds:
Case Studies
Several studies have investigated the efficacy of oxazolidinones against resistant bacterial strains:
- Efficacy Against Linezolid-resistant Strains : A study compared various oxazolidinones, including derivatives of (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone, against linezolid-resistant Staphylococcus aureus. The results indicated that specific structural modifications could restore activity against resistant strains .
- In Vivo Studies : Animal models demonstrated that compounds similar to (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone exhibited significant antibacterial activity without severe toxicity, supporting their potential therapeutic use .
- Comparative Studies : Research highlighted that oxazolidinones could be effective alternatives to traditional antibiotics in treating infections caused by multi-drug resistant pathogens .
Comparison with Similar Compounds
Structural Modifications at the 3-Position
The 3-position substituent significantly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
Modifications at the 5-Position
The 5-position’s substituent and stereochemistry are pivotal for activity:
Key Observations :
- Chloromethyl (target compound) offers reactivity for further derivatization (e.g., nucleophilic substitution) .
- Hydroxymethyl analogs (e.g., S-6123) demonstrate improved MIC values but require metabolic activation .
- The 5R configuration is essential: (5S)-enantiomers are inactive, as shown in early DuPont studies .
Comparison with Non-Antibacterial Oxazolidinones
Some oxazolidinones serve non-antimicrobial roles:
Key Observations :
- Fluorous oxazolidinones enable easy purification via fluorophilic solid-phase extraction .
- Nitrofurfurylidene derivatives may exhibit toxicity, limiting therapeutic use .
Q & A
Basic: What synthetic routes are available for preparing (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone, and how is stereochemical purity ensured?
Methodological Answer:
The synthesis typically involves chiral induction via Evans oxazolidinone auxiliaries or asymmetric catalysis. For example, phenylglycinol derivatives can react with chloroformate esters under basic conditions to form the oxazolidinone core . Stereochemical control is achieved using enantiopure starting materials (e.g., (1R)-1-phenylethylamine) and chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) to direct stereochemistry at the 5R position . Enantiomeric excess (ee) is validated via chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol 90:10) or polarimetry .
Advanced: How does the chloromethyl group at the 5R position influence stereoselectivity in asymmetric aldol reactions?
Methodological Answer:
The chloromethyl group acts as a steric and electronic director. In titanium-mediated aldol reactions, the chloro substituent enhances electrophilicity at the carbonyl carbon, favoring syn-aldol adducts. Stereochemical outcomes are analyzed via NOESY NMR to confirm diastereomeric ratios (dr) and X-ray crystallography for absolute configuration . Computational studies (DFT at the B3LYP/6-31G* level) further elucidate transition-state stabilization by Cl⋯Ti interactions .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR (¹H/¹³C): Assignments focus on the oxazolidinone carbonyl (~175 ppm in ¹³C) and chloromethyl protons (δ 3.8–4.2 ppm in ¹H) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ = 315.12 m/z) and isotopic Cl patterns .
- X-ray Diffraction: Resolves absolute configuration, particularly the (5R,1R) stereochemistry .
- HPLC-PDA: Quantifies impurities (e.g., column: C18, acetonitrile:water gradient) with detection limits ≤0.1% .
Advanced: How can contradictory data on enantiomeric excess (ee) in synthesis be resolved?
Methodological Answer:
Discrepancies often arise from kinetic vs. thermodynamic control. For example, ee may vary with reaction temperature or catalyst loading. Resolution strategies include:
- Reaction Monitoring: In-situ IR or Raman spectroscopy tracks intermediate formation .
- Multivariate Analysis: Design of Experiments (DoE) identifies critical factors (e.g., temperature, solvent polarity) affecting ee .
- Chiral Derivatization: Converting the product to diastereomers (e.g., Mosher esters) for GC/MS analysis improves ee accuracy .
Basic: What are the optimal storage conditions to maintain this compound’s stability?
Methodological Answer:
The compound is hygroscopic and light-sensitive. Store under inert gas (Ar) at +5°C in amber vials with desiccant (silica gel). Stability studies (accelerated degradation at 40°C/75% RH) show ≤2% decomposition over 6 months when stored correctly .
Advanced: How can computational modeling predict this compound’s efficacy as a chiral auxiliary in drug synthesis?
Methodological Answer:
- Docking Studies (AutoDock Vina): Predict binding affinity to target enzymes (e.g., aldolases) by simulating the oxazolidinone’s conformation in active sites .
- MD Simulations (GROMACS): Assess stability of auxiliary-enzyme complexes over 100 ns trajectories, focusing on H-bonding between the morpholinyl group and catalytic residues .
- QSAR Models: Relate substituent effects (e.g., Cl vs. F) to reaction yields using partial least squares regression .
Advanced: What experimental design principles apply to optimizing its use in multi-step syntheses?
Methodological Answer:
- Split-Plot Designs: Optimize sequential reactions (e.g., acylation followed by radical addition) while controlling variables like catalyst batch and temperature .
- DoE (Box-Behnken): Maximize yield by varying equivalents of Lewis acid (TiCl₄), reaction time, and solvent polarity (logP) .
- Byproduct Mitigation: Use scavenger resins (e.g., QuadraSil® MP) to remove excess reagents post-reaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
